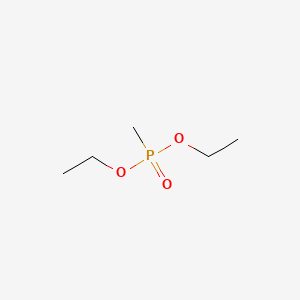

Diethyl methylphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[ethoxy(methyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O3P/c1-4-7-9(3,6)8-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYLZXREFNYPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218449 | |

| Record name | Diethyl methanephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-08-9 | |

| Record name | Diethyl methylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methanephosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl methanephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl methanephosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRX9AX7374 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl Methylphosphonate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl methylphosphonate (B1257008) (DEMP), with the chemical formula C₅H₁₃O₃P, is an organophosphorus compound of significant interest in various chemical and pharmaceutical research fields. Its utility as a reactant and building block in organic synthesis necessitates a thorough understanding of its fundamental physical characteristics. This technical guide provides a detailed overview of the core physical properties of diethyl methylphosphonate, complete with tabulated data for easy reference, general experimental methodologies for their determination, and a logical diagram illustrating the interplay of these properties.

Core Physical Properties

The physical properties of a compound are critical in determining its behavior under various conditions, influencing its application in experimental settings, and ensuring safe handling and storage. The key physical properties of this compound are summarized below.

Data Presentation

A compilation of the essential physical properties of this compound is presented in the following table for straightforward comparison and use.

| Property | Value | Units | Conditions |

| Molecular Weight | 152.13 | g/mol | - |

| Appearance | Colorless liquid | - | Standard Temperature and Pressure (STP)[1] |

| Density | 1.041 | g/mL | at 25 °C[2] |

| Boiling Point | 194 | °C | at 760 mmHg (lit.)[2][3] |

| Melting Point | Not available | °C | - |

| Refractive Index | 1.414 | - | at 20 °C (lit.)[2] |

| Vapor Pressure | 0.01 | mmHg | -[4] |

| Flash Point | 75 | °C | closed cup[5] |

| Solubility | Miscible with water | - | -[6] |

Experimental Protocols

The accurate determination of physical properties is paramount for the reliable application of chemical compounds in research and development. Below are detailed general methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is distillation .

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

-

Procedure:

-

The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The liquid is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and a consistent stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

-

Measurement of Density

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant temperature bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid (this compound) and the stopper is inserted, ensuring any excess liquid is expelled through the capillary.

-

The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

-

The outside of the pycnometer is carefully dried and it is weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and the process is repeated.

-

The density of the sample is calculated using the weights of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with the reference liquid, along with the known density of the reference liquid.

-

Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. An Abbe refractometer is a standard instrument for this measurement.

-

Apparatus: An Abbe refractometer, a light source (often built-in), and a constant temperature water circulator.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the liquid sample (this compound) are placed on the prism of the refractometer.

-

The prism is closed and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Mandatory Visualization

The following diagram illustrates the logical relationships between the fundamental physical properties of this compound.

Caption: Logical flow of this compound's physical properties.

References

- 1. This compound(683-08-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. 甲基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 97% 683-08-9 India [ottokemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. This compound | 683-08-9 [chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Diethyl Methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl methylphosphonate (B1257008) (DEMP), a dialkyl phosphonate (B1237965), is an organophosphorus compound of significant interest in various fields of chemical research and development. Its structural similarity to the core of certain nerve agents makes it a valuable, less toxic simulant for studies on detection and decomposition of chemical warfare agents. Furthermore, the phosphonate moiety is a key functional group in the design of bioactive molecules and is utilized in fundamental organic transformations such as the Horner-Wadsworth-Emmons reaction. A thorough understanding of the chemical structure and bonding of DEMP is paramount for its effective application and for the rational design of related compounds. This technical guide provides a comprehensive overview of the molecular architecture, bonding characteristics, and spectroscopic signature of diethyl methylphosphonate, supplemented with detailed experimental protocols and visualizations.

Chemical Structure and Bonding

This compound possesses a central phosphorus atom with a tetrahedral geometry. It is characterized by a phosphoryl group (P=O), a methyl group directly bonded to the phosphorus atom (P-CH₃), and two ethoxy groups (-OCH₂CH₃) also attached to the phosphorus atom.

Molecular Geometry

Table 1: Calculated Geometric Parameters of Dimethyl Methylphosphonate (DMMP) as an Analogue for this compound [1][2][3][4][5]

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| P=O | 1.478 | |

| P-C | 1.785 | |

| P-O | 1.575 | |

| O-C (methoxy) | 1.445 | |

| C-H (methyl) | 1.090 - 1.095 | |

| C-H (methoxy) | 1.093 - 1.100 | |

| Bond Angles (°) | ||

| O=P-C | 115.8 | |

| O=P-O | 116.2 | |

| C-P-O | 104.9 | |

| O-P-O | 101.5 | |

| P-O-C | 120.5 |

Note: The provided data is for dimethyl methylphosphonate (DMMP) and serves as a close approximation for this compound. The fundamental bonding characteristics around the central phosphorus atom are expected to be highly similar.

The P=O bond is the shortest and strongest, indicative of its double bond character. The P-O single bonds are longer than the P=O bond but shorter than a typical P-O single bond in a phosphite (B83602) ester, suggesting some degree of pi-character donation from the oxygen lone pairs to the phosphorus atom. The bond angles around the phosphorus atom deviate from the ideal tetrahedral angle of 109.5°, a consequence of the steric and electronic differences between the phosphoryl oxygen, the methyl group, and the ethoxy groups.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H, ¹³C, and ³¹P NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds. The chemical shifts and coupling constants provide detailed information about the connectivity and chemical environment of the atoms.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ³¹P | ~32.9 (in CDCl₃) | - | - | P |

| ¹H | ~1.5 (d) | Doublet | ³JHP ≈ 18 | P-CH₃ |

| ~4.1 (dq) | Doublet of Quartets | ³JHH ≈ 7, ³JHP ≈ 7 | P-O-CH₂-CH₃ | |

| ~1.3 (t) | Triplet | ³JHH ≈ 7 | P-O-CH₂-CH₃ | |

| ¹³C | ~13 (d) | Doublet | ¹JCP ≈ 142 | P-CH₃ |

| ~61 (d) | Doublet | ²JCP ≈ 6 | P-O-CH₂-CH₃ | |

| ~16 (d) | Doublet | ³JCP ≈ 6 | P-O-CH₂-CH₃ |

The ³¹P NMR spectrum shows a single resonance at approximately 32.9 ppm, which is characteristic for phosphonates. In the ¹H NMR spectrum, the methyl protons directly attached to the phosphorus appear as a doublet due to coupling with the phosphorus nucleus. The methylene (B1212753) protons of the ethoxy groups exhibit a more complex pattern, a doublet of quartets, arising from coupling to both the adjacent methyl protons and the phosphorus atom. The terminal methyl protons of the ethoxy groups appear as a triplet. The ¹³C NMR spectrum is also informative, with the carbon atoms showing characteristic couplings to the phosphorus nucleus.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction. A detailed protocol is as follows:

Michaelis-Arbuzov Reaction for the Synthesis of this compound

-

Materials:

-

Triethyl phosphite

-

Methyl iodide

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of triethyl phosphite with one molar equivalent of methyl iodide. The reaction can be performed neat.

-

Gently heat the reaction mixture to reflux. The reaction is exothermic and the rate should be controlled by the heating rate.

-

Continue refluxing for 1-2 hours after the initial exothermic reaction subsides.

-

Monitor the reaction progress by observing the evolution of ethyl iodide.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude this compound by vacuum distillation to remove any unreacted starting materials and byproducts.

-

-

Note: The product can be contaminated with a small amount of diethyl ethylphosphonate due to the reaction of triethyl phosphite with the ethyl iodide byproduct. Careful fractional distillation is required to obtain a pure product.

NMR Spectroscopic Analysis

A standardized protocol for acquiring high-quality NMR spectra of this compound is provided below.

Protocol for ¹H, ¹³C, and ³¹P NMR Analysis

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference for ¹H and ¹³C NMR if the solvent does not already contain it. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for each nucleus (¹H, ¹³C, ³¹P), including pulse width, relaxation delay, and number of scans.

-

For ¹³C and ³¹P NMR, proton decoupling is typically applied to simplify the spectra.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Baseline correct the spectrum.

-

Calibrate the chemical shift scale using the internal or external reference.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Mandatory Visualizations

Chemical Structure of this compound

Caption: 2D representation of this compound.

Horner-Wadsworth-Emmons Reaction Workflow

The Horner-Wadsworth-Emmons (HWE) reaction is a key synthetic application of phosphonates like this compound, used to form alkenes from carbonyl compounds. The following diagram illustrates the general workflow of this reaction.

Caption: A logical workflow of the Horner-Wadsworth-Emmons reaction.

Conclusion

References

- 1. escholarship.org [escholarship.org]

- 2. Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate. [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of Diethyl Methylphosphonate: A Technical Guide

Introduction

Diethyl methylphosphonate (B1257008) (DEMP), with the chemical formula C₅H₁₃O₃P, is an organophosphorus compound of significant interest in various chemical research and development sectors. Its structural elucidation and purity assessment are critically dependent on spectroscopic techniques. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for DEMP. Detailed experimental protocols are included to assist researchers in obtaining high-quality, reproducible data.

Data Presentation

The following sections summarize the key spectroscopic data for diethyl methylphosphonate in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of DEMP, providing detailed information about the hydrogen, carbon, and phosphorus environments.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~4.10 | Doublet of Quartets (dq) | JH-H ≈ 7.1, JP-H ≈ 7.0 | 4H | -OCH₂ CH₃ |

| ~1.45 | Doublet (d) | JP-H ≈ 17.5 | 3H | P-CH₃ |

| ~1.30 | Triplet (t) | JH-H ≈ 7.1 | 6H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~61.5 | JP-C ≈ 6.5 | -OC H₂CH₃ |

| ~16.5 | JP-C ≈ 5.9 | -OCH₂C H₃ |

| ~11.6 | JP-C ≈ 144.3 | P-C H₃ |

Table 3: ³¹P NMR Spectroscopic Data for this compound [1] Solvent: CDCl₃, Reference: 85% H₃PO₄ (0 ppm)

| Chemical Shift (δ, ppm) |

| ~32.9 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Key IR Absorption Bands for this compound [2]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2985 | Strong | C-H stretch (alkane) |

| ~1250 | Very Strong | P=O stretch (phosphoryl) |

| ~1030 | Very Strong | P-O-C stretch (ester) |

| ~960 | Strong | O-C-C stretch |

| ~780 | Strong | P-C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is for Electron Ionization (EI) mass spectrometry.[3]

Table 5: Major Fragments in the EI Mass Spectrum of this compound [3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 152 | ~20 | [M]⁺ (Molecular Ion) |

| 125 | 100 | [M - C₂H₃]⁺ |

| 124 | ~85 | [M - C₂H₄]⁺ |

| 97 | ~90 | [M - C₂H₄ - C₂H₃]⁺ |

| 81 | ~40 | [PO₃H₂]⁺ |

| 79 | ~35 | [CH₃PO₂H]⁺ |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable spectroscopic data.

NMR Spectroscopy Protocol (¹H, ¹³C, ³¹P)

-

Sample Preparation :

-

Prepare a solution by dissolving approximately 10-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

-

Ensure the sample is of high purity to prevent interference from impurities.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR.

-

-

Instrument Setup :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[1]

-

Insert the NMR tube into the probe and lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Maintain a constant temperature, typically 298 K (25 °C), for all measurements.[1]

-

Shim the magnetic field to achieve high homogeneity.

-

-

Data Acquisition :

-

¹H NMR : Calibrate a 90° pulse. Set acquisition time to 2-4 seconds and relaxation delay to 1-5 seconds. Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-10 seconds) may be needed due to the longer T₁ relaxation times of carbon nuclei. A larger number of scans is typically required.

-

³¹P NMR : Tune the probe to the phosphorus frequency. Calibrate a 90° pulse. Use a relaxation delay of at least 5 times the longest T₁ for quantitative analysis.[1] All chemical shifts should be referenced to an external standard of 85% H₃PO₄.[1]

-

-

Data Processing :

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals for ¹H NMR and reference the chemical shifts to the internal or external standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation :

-

As DEMP is a liquid, the neat liquid sample can be analyzed directly.

-

Transmission Method : Place one drop of the liquid on a polished salt plate (e.g., NaCl or KBr). Place a second plate on top to create a thin capillary film.[4]

-

Attenuated Total Reflectance (ATR) Method : Place a single drop of the liquid directly onto the ATR crystal (e.g., diamond or germanium).[5][6] This method is often simpler and requires less sample preparation.

-

-

Instrument Setup :

-

Ensure the FTIR spectrometer's sample compartment is clean and dry.

-

Select an appropriate spectral range, typically 4000 to 400 cm⁻¹, for mid-IR analysis.[5]

-

-

Data Acquisition :

-

First, acquire a background spectrum of the empty cell or clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Place the prepared sample in the instrument's beam path.

-

Acquire the sample spectrum. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[5]

-

-

Data Processing :

-

Perform automatic background subtraction.

-

Identify and label the wavenumbers of significant absorption peaks.

-

Electron Impact Mass Spectrometry (EI-MS) Protocol

Electron Impact is a hard ionization technique that causes significant fragmentation, providing a characteristic fingerprint for the compound.[7][8]

-

Sample Introduction :

-

Instrument Setup :

-

Data Acquisition :

-

The gaseous molecules are bombarded by the electron beam, leading to the ejection of an electron and the formation of a radical cation (molecular ion).[7][9]

-

Excess energy causes this molecular ion to fragment.

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

-

Data Processing :

-

A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.

-

Identify the molecular ion peak [M]⁺ and the major fragment ions.

-

Compare the resulting spectrum to spectral libraries (like NIST) for confirmation.[9]

-

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis and structural elucidation.

References

- 1. benchchem.com [benchchem.com]

- 2. Diethyl methanephosphonate [webbook.nist.gov]

- 3. Diethyl methanephosphonate [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chromatographyonline.com [chromatographyonline.com]

31P NMR Chemical Shift of Diethyl Methylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of diethyl methylphosphonate (B1257008). A thorough understanding of the electronic environment of the phosphorus atom is crucial for the characterization, purity assessment, and structural elucidation of organophosphorus compounds like diethyl methylphosphonate, which are significant in various chemical and pharmaceutical applications. This document outlines the reported chemical shift, details a comprehensive experimental protocol for its determination, and discusses the key factors influencing this important spectroscopic parameter.

Data Presentation: ³¹P NMR Chemical Shift

The ³¹P NMR chemical shift of this compound is influenced by the solvent, concentration, and the reference standard used. The table below summarizes the reported chemical shift value, providing a clear reference for researchers. All chemical shifts are referenced to an external standard of 85% H₃PO₄ at 0 ppm.

| Compound Name | Alkyl Group (R) | ³¹P Chemical Shift (δ, ppm) | Solvent | Source |

| This compound | Methyl | ~32.9 | CDCl₃ | Spectral Database for Organic Compounds (SDBS)[1] |

Factors Influencing the ³¹P NMR Chemical Shift

The chemical shift of the phosphorus-31 nucleus in this compound is primarily governed by the electronic environment around the phosphorus atom. Key factors include:

-

Inductive Effects of the Alkyl Group: The electronegativity of the alkyl group directly attached to the phosphorus atom influences the electron density at the phosphorus nucleus. More electron-donating groups increase the shielding and shift the resonance to a lower frequency (upfield), resulting in a smaller ppm value. Conversely, electron-withdrawing groups decrease the shielding and cause a downfield shift to a higher ppm value.[1]

-

Steric Effects: The size and branching of the alkyl group can alter the bond angles around the phosphorus atom (the C-P-O and O-P-O angles). These changes in bond angles can affect the hybridization of the phosphorus orbitals and, consequently, the ³¹P chemical shift.[1]

-

Solvent Effects: The solvent can influence the chemical shift through various interactions, such as hydrogen bonding and polarization of the P=O bond. Therefore, consistent use of the same solvent is crucial for comparing spectra.

-

Temperature: Temperature can affect the conformational equilibrium and solvation, which in turn can lead to slight changes in the chemical shift. Maintaining a constant temperature during NMR experiments is important for data consistency.[1]

Experimental Protocol: Acquiring ³¹P NMR Spectra

This section provides a standardized protocol for the acquisition of high-quality ³¹P NMR spectra for this compound.

Sample Preparation

-

Sample Purity: Ensure the analyte is of sufficient purity to avoid interference from other phosphorus-containing impurities.[1]

-

Concentration: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-50 mg/mL.[1]

-

Solvent Selection: Chloroform-d (CDCl₃) is a commonly used and suitable solvent for this class of compounds.[1]

-

Reference Standard: An external reference of 85% H₃PO₄ in a sealed capillary is typically used and is assigned a chemical shift of 0 ppm.[2][3][4]

NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[1]

-

Probe: A broadband or multinuclear probe tuned to the ³¹P frequency should be used.[1]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all measurements to ensure consistency.[1]

Acquisition Parameters

-

Pulse Width (p1): Calibrate a 90° pulse for the ³¹P nucleus.[1]

-

Acquisition Time (aq): Typically set between 1-2 seconds.[1]

-

Relaxation Delay (d1): A delay of 1-5 seconds is often sufficient for routine qualitative spectra. For quantitative analysis, a delay of 5 times the longest T₁ of the phosphorus nucleus is recommended to ensure full relaxation.[1]

-

Number of Scans (ns): Depending on the sample concentration, 16 to 128 scans are typically adequate to achieve a good signal-to-noise ratio.[1]

-

Spectral Width (sw): A spectral width of approximately 100 ppm, centered around the expected chemical shift range (e.g., 0 to 50 ppm), is usually sufficient.[1]

-

Decoupling: Proton decoupling is commonly employed to simplify the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak for each unique phosphorus environment.[4]

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the ³¹P NMR chemical shift of this compound.

Caption: Workflow for ³¹P NMR chemical shift determination.

References

An In-depth Technical Guide to the FT-IR Spectral Analysis and Interpretation of Diethyl Methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of diethyl methylphosphonate (B1257008) (DEMP). It is intended for researchers, scientists, and professionals in drug development and related fields who utilize FT-IR spectroscopy for the identification, characterization, and quantitative analysis of organophosphorus compounds. This document outlines the fundamental principles of FT-IR as applied to DEMP, details experimental protocols, presents a thorough interpretation of its infrared spectrum, and provides a logical workflow for its analysis.

Introduction to FT-IR Spectroscopy of Organophosphorus Compounds

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample, providing insights into its molecular structure and chemical bonding. When applied to organophosphorus compounds like diethyl methylphosphonate, FT-IR spectroscopy is particularly effective for identifying key functional groups. The vibrational frequencies of bonds such as the phosphoryl (P=O), phosphonate-ether (P-O-C), and carbon-hydrogen (C-H) bonds absorb infrared radiation at characteristic wavelengths, creating a unique spectral fingerprint for the molecule. This specificity allows for both qualitative identification and, with proper calibration, quantitative analysis.

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in the vibrational analysis of phosphonates. Theoretical calculations of vibrational frequencies can be compared with experimental data to provide a more accurate assignment of spectral bands to specific molecular motions.

Experimental Protocol for FT-IR Analysis of this compound

This section details a standard operating procedure for obtaining a high-quality FT-IR spectrum of a neat liquid sample of this compound.

2.1. Materials and Equipment

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable detector, such as a Deuterated Lanthanum α-Alanine doped Triglycine Sulfate (DLaTGS) detector.

-

Sample Cell: For a neat liquid sample, a demountable or fixed-pathlength liquid transmission cell with infrared-transparent windows (e.g., Potassium Bromide (KBr) or Sodium Chloride (NaCl)) is recommended. Alternatively, an Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide) can be used.

-

Sample: this compound (liquid).

-

Cleaning Solvents: A volatile solvent with no interfering functional groups, such as chloroform (B151607) or isopropanol, for cleaning the sample cell windows or ATR crystal.

-

Pipettes or Syringes: For sample handling.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat.

2.2. Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Assemble the clean, empty liquid transmission cell or ensure the ATR crystal is clean.

-

Place the empty cell or the ATR accessory (with no sample) into the sample compartment.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the cell windows. A typical setting is the co-addition of 64 scans at a resolution of 4 cm⁻¹.

-

-

Sample Preparation and Loading (Transmission Cell):

-

Disassemble the liquid transmission cell.

-

Place a small drop of this compound onto the face of one of the salt plates.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.

-

Assemble the cell holder and clamp the plates together. Ensure there are no air bubbles in the beam path.

-

-

Sample Preparation and Loading (ATR):

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

-

Sample Spectrum Acquisition:

-

Place the loaded sample cell or the ATR accessory with the sample into the sample compartment.

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., 64 scans at 4 cm⁻¹ resolution). The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, perform baseline correction and other spectral processing as required.

-

-

Cleaning:

-

Thoroughly clean the liquid transmission cell windows or the ATR crystal with an appropriate solvent and allow them to dry completely before storing.

-

FT-IR Spectral Data and Interpretation for this compound

The infrared spectrum of this compound is characterized by several strong absorption bands corresponding to the various vibrational modes of its functional groups. The table below summarizes the major experimental absorption frequencies and their corresponding vibrational assignments. These assignments are based on comparisons with computational studies and the known characteristic frequencies of organophosphorus compounds.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2985 | Strong | C-H asymmetric stretching (in CH₃ of ethyl group) |

| ~2940 | Medium | C-H asymmetric stretching (in CH₂ of ethyl group) |

| ~2875 | Medium | C-H symmetric stretching (in CH₃ of ethyl group) |

| ~1480 | Medium | CH₂ scissoring |

| ~1450 | Medium | CH₃ asymmetric deformation |

| ~1395 | Medium | CH₃ symmetric deformation (umbrella mode) |

| ~1250 | Very Strong | P=O stretching (phosphoryl group) |

| ~1165 | Medium | CH₃ rocking |

| ~1030 | Very Strong | P-O-C asymmetric stretching |

| ~965 | Strong | P-O-C symmetric stretching |

| ~790 | Medium | P-C stretching |

Interpretation of Key Spectral Features:

-

C-H Stretching Region (3000-2850 cm⁻¹): The multiple strong to medium absorption bands in this region are characteristic of the stretching vibrations of the various C-H bonds in the ethyl and methyl groups of the molecule.

-

P=O Stretching (around 1250 cm⁻¹): The most prominent and characteristic absorption in the spectrum of this compound is the very strong band around 1250 cm⁻¹. This band is attributed to the stretching vibration of the phosphoryl (P=O) double bond. The position and high intensity of this band are diagnostic for the presence of the phosphonate (B1237965) group.

-

P-O-C and C-C Stretching Region (1100-900 cm⁻¹): This region, often referred to as the "fingerprint region," contains strong, complex bands arising from the coupled stretching vibrations of the P-O-C and C-C single bonds. The very strong absorption around 1030 cm⁻¹ is a key feature, primarily due to the asymmetric stretching of the P-O-C linkage.

-

P-C Stretching (around 790 cm⁻¹): A medium intensity band in this region is assigned to the stretching vibration of the phosphorus-carbon single bond.

Visualizing the FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from initial sample handling to final spectral interpretation.

Caption: Logical workflow for the FT-IR analysis of this compound.

Conclusion

This technical guide has provided a detailed framework for the FT-IR spectral analysis of this compound. By following the outlined experimental protocol, researchers can obtain high-quality spectra. The provided data table and interpretation of key spectral features serve as a valuable reference for identifying and characterizing this important organophosphorus compound. The workflow diagram further clarifies the logical steps involved in a comprehensive FT-IR analysis. This information is critical for professionals in fields where the accurate identification and characterization of such compounds are paramount.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Diethyl Methylphosphonate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide outlines the comprehensive methodology for the crystal structure analysis of Diethyl Methylphosphonate (B1257008). While a definitive crystal structure for diethyl methylphosphonate is not publicly available in crystallographic databases as of the latest searches, this document details the requisite experimental protocols and data analysis workflow that would be employed in its determination.

Introduction

This compound (DEMP) is an organophosphorus compound with the chemical formula C₅H₁₃O₃P.[1][2][3][4] It serves as a significant precursor and intermediate in the synthesis of various other compounds, including pharmaceuticals and materials with specific chemical properties.[5] Understanding its three-dimensional structure at an atomic level is crucial for comprehending its reactivity, physical properties, and potential biological interactions. X-ray crystallography is the definitive method for elucidating the solid-state structure of molecules like DEMP. This guide provides a detailed overview of the experimental and computational steps required for such an analysis.

Experimental Protocols

The determination of a small molecule crystal structure, such as that of this compound, follows a well-established workflow.

1. Crystallization

The primary and often most challenging step is to grow single crystals of high quality suitable for X-ray diffraction. This compound is a liquid at room temperature, with a boiling point of approximately 194 °C and a density of about 1.041 g/mL at 25 °C.[5][6] Therefore, crystallization would likely be attempted at low temperatures.

-

Slow Evaporation: A solution of DEMP in a suitable volatile solvent would be prepared. The solvent would then be allowed to evaporate slowly in a controlled environment. The choice of solvent is critical and would be determined through screening various options (e.g., hexane, diethyl ether, ethanol).

-

Vapor Diffusion: This technique involves dissolving DEMP in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which DEMP is poorly soluble. The slow diffusion of the anti-solvent vapor into the DEMP solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of DEMP would be slowly cooled, reducing its solubility and promoting crystal growth. Given its liquid nature at room temperature, this would be performed at sub-zero temperatures.

2. X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head and placed within an X-ray diffractometer.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

-

Data Collection Conditions: The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects. This processed data is then used for structure solution and refinement.

3. Structure Solution and Refinement

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods, which are standard for small molecules. This provides an initial model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The final crystallographic data for this compound would be presented in a standardized format, as shown in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value (Hypothetical) |

|---|---|

| Empirical formula | C₅H₁₃O₃P |

| Formula weight | 152.13 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁/c) |

| Unit cell dimensions | |

| a | (e.g., 8.123(4) Å) |

| b | (e.g., 10.456(5) Å) |

| c | (e.g., 9.789(4) Å) |

| α | 90° |

| β | (e.g., 101.23(3)°) |

| γ | 90° |

| Volume | (e.g., 815.1(7) ų) |

| Z | (e.g., 4) |

| Density (calculated) | (e.g., 1.239 Mg/m³) |

| Absorption coefficient | (e.g., 0.291 mm⁻¹) |

| F(000) | (e.g., 328) |

| Crystal size | (e.g., 0.20 x 0.15 x 0.10 mm³) |

| Theta range for data collection | (e.g., 2.50 to 28.00°) |

| Reflections collected | (e.g., 8123) |

| Independent reflections | (e.g., 1876 [R(int) = 0.034]) |

| Goodness-of-fit on F² | (e.g., 1.05) |

| Final R indices [I>2sigma(I)] | R1 = (e.g., 0.045), wR2 = (e.g., 0.112) |

| R indices (all data) | R1 = (e.g., 0.058), wR2 = (e.g., 0.125) |

Table 2: Selected Bond Lengths and Angles for this compound (Hypothetical).

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| P-O(1) | (e.g., 1.475(2)) |

| P-O(2) | (e.g., 1.580(2)) |

| P-O(3) | (e.g., 1.582(2)) |

| P-C(1) | (e.g., 1.795(3)) |

| O(2)-C(2) | (e.g., 1.465(3)) |

| O(3)-C(4) | (e.g., 1.468(3)) |

| O(1)-P-O(2) | (e.g., 115.5(1)) |

| O(1)-P-O(3) | (e.g., 114.8(1)) |

| O(2)-P-O(3) | (e.g., 102.1(1)) |

| O(1)-P-C(1) | (e.g., 112.3(1)) |

| P-O(2)-C(2) | (e.g., 120.5(2)) |

Mandatory Visualization

The logical workflow for the crystal structure analysis of this compound is depicted below.

Conclusion

The crystal structure analysis of this compound, while not yet reported, would provide invaluable insight into its molecular conformation and intermolecular interactions in the solid state. The protocols and workflow detailed in this guide represent the standard approach for determining the structure of such a compound. The resulting structural data, presented in a clear and standardized format, would be a significant contribution to the fields of organic chemistry, materials science, and drug development, enabling a more profound understanding of its chemical behavior and facilitating the design of new molecules with tailored properties.

References

- 1. Diethyl methanephosphonate [webbook.nist.gov]

- 2. Diethyl methanephosphonate [webbook.nist.gov]

- 3. This compound | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl methanephosphonate [webbook.nist.gov]

- 5. This compound | 683-08-9 [chemicalbook.com]

- 6. This compound 97 683-08-9 [sigmaaldrich.com]

Quantum Chemical Insights into Diethyl Methylphosphonate: A Technical Overview for Scientific Professionals

An in-depth guide to the computational analysis of diethyl methylphosphonate (B1257008) (DEMP), detailing its molecular structure, vibrational properties, and electronic characteristics through advanced quantum chemical calculations. This document serves as a critical resource for researchers in the fields of chemistry, materials science, and drug development.

Diethyl methylphosphonate (C₅H₁₃O₃P), a significant organophosphorus compound, is extensively utilized as a simulant for nerve agents in research focused on detection and decontamination, as well as in studies of chemical reactivity and material science. Understanding its fundamental molecular properties through computational methods is paramount for these applications. This technical guide synthesizes the findings from quantum chemical calculations, primarily employing Density Functional Theory (DFT), to provide a comprehensive overview of the structural and electronic landscape of DEMP.

Molecular Geometry and Structure

The equilibrium geometry of this compound has been determined through optimization calculations, providing precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic behavior. Computational studies, often employing the B3LYP functional with a 6-31G(d,p) or 6-311G(d,p) basis set, have provided detailed insights into its three-dimensional structure.

Table 1: Optimized Geometric Parameters for this compound

| Parameter | Atom Pair/Triplet/Quartet | Value (Å or Degrees) |

| Bond Lengths | ||

| P=O | Data not available in search results | |

| P-C | Data not available in search results | |

| P-O | Data not available in search results | |

| O-C | Data not available in search results | |

| C-C | Data not available in search results | |

| C-H | Data not available in search results | |

| Bond Angles | ||

| O=P-C | Data not available in search results | |

| O=P-O | Data not available in search results | |

| C-P-O | Data not available in search results | |

| P-O-C | Data not available in search results | |

| O-C-C | Data not available in search results | |

| Dihedral Angles | ||

| O=P-O-C | Data not available in search results | |

| C-P-O-C | Data not available in search results | |

| P-O-C-C | Data not available in search results | |

| Note: Specific values for the optimized geometry of this compound were not found in the provided search results. The table structure is provided as a template. |

Vibrational Analysis

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations can predict the frequencies and intensities of vibrational modes, aiding in the assignment of spectral peaks to specific molecular motions. For organophosphates, key vibrational modes include the P=O stretching, P-O-C stretching, and various C-H bending and stretching modes.

Table 2: Calculated Vibrational Frequencies for this compound

| Mode Number | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| Data not available | Data not available | Data not available | P=O stretch | |

| Data not available | Data not available | Data not available | P-O-C symmetric stretch | |

| Data not available | Data not available | Data not available | P-O-C asymmetric stretch | |

| Data not available | Data not available | Data not available | CH₃ symmetric/asymmetric stretch | |

| Data not available | Data not available | Data not available | CH₂ scissoring/rocking | |

| Note: A comprehensive table of calculated vibrational frequencies for this compound was not available in the search results. This table illustrates the typical data presentation for such an analysis. |

Electronic Properties

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges. The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. Mulliken population analysis is a common method for calculating atomic charges, which can reveal sites susceptible to nucleophilic or electrophilic attack.

Table 3: Electronic Properties of this compound

| Property | Value |

| HOMO Energy (eV) | Data not available in search results |

| LUMO Energy (eV) | Data not available in search results |

| HOMO-LUMO Gap (eV) | Data not available in search results |

| Dipole Moment (Debye) | Data not available in search results |

Table 4: Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

| P | Data not available in search results |

| O (phosphoryl) | Data not available in search results |

| O (ester) | Data not available in search results |

| C (methyl on P) | Data not available in search results |

| C (ethyl) | Data not available in search results |

| H | Data not available in search results |

| Note: Specific values for electronic properties and Mulliken charges of this compound were not found in the provided search results. The tables are structured for data presentation. |

Experimental and Computational Protocols

The computational data presented in studies of this compound and similar molecules are typically generated using the following methodological framework:

Computational Methodology:

-

Software: Gaussian suite of programs is frequently used for these types of calculations.

-

Theoretical Method: Density Functional Theory (DFT) is the most common approach. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.

-

Basis Set: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G(d,p), are commonly employed. These basis sets include polarization functions (d,p) to accurately describe the bonding environment around heavier atoms and hydrogen.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.

-

Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Electronic Property Calculation: Properties such as HOMO and LUMO energies and Mulliken atomic charges are derived from the optimized wavefunction.

Visualizing the Computational Workflow

The process of conducting a quantum chemical analysis of a molecule like this compound follows a logical sequence of steps. This workflow can be visualized to provide a clear understanding of the computational protocol.

Caption: A flowchart of the quantum chemical calculation workflow for this compound.

Conclusion

Quantum chemical calculations provide an indispensable tool for elucidating the fundamental molecular properties of this compound. While the search results did not yield a complete, tabulated dataset for DEMP, the established computational methodologies for similar organophosphorus compounds provide a clear roadmap for such investigations. The data from these calculations are vital for understanding its reactivity, interpreting spectroscopic data, and for the rational design of materials and molecules for a variety of applications, from environmental remediation to drug development. Further computational studies that publish comprehensive datasets on DEMP would be of significant value to the scientific community.

An In-depth Technical Guide to the Thermodynamic Properties of Diethyl Methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of diethyl methylphosphonate (B1257008) (DEMP). In light of the limited availability of extensive experimental data for certain properties, this document combines established experimental values with data derived from computational studies to offer a broad and practical resource. This guide is intended to support research, development, and modeling activities where the thermodynamic behavior of diethyl methylphosphonate is of interest.

Core Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its behavior in various chemical and physical processes. This section presents a summary of the available experimental and computationally-derived data.

Data Presentation

The following tables summarize the key thermodynamic and physical properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H13O3P | [1] |

| Molecular Weight | 152.13 g/mol | [2][3] |

| Boiling Point | 194 °C (at 101.325 kPa) | [2] |

| Density | 1.041 g/mL (at 25 °C) | [2] |

| Refractive Index | 1.414 (at 20 °C) | [2] |

Table 2: Thermodynamic Properties of this compound

| Thermodynamic Property | Value | Method | Reference |

| Vapor Pressure | See Table 3 | Experimental | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 55.9 kJ/mol | Experimental | [5] |

| Standard Enthalpy of Formation (ΔfH°) | No experimental data found. Computational estimates are available. | ||

| Liquid Heat Capacity (Cp) | No experimental data found. Group additivity estimations can be used. | ||

| Standard Molar Entropy (S°) | No experimental data found. Computational estimates are available. |

Table 3: Vapor Pressure of this compound

This data is derived from complementary measurements using gas saturation and differential scanning calorimetry methods.[4]

| Temperature (K) | Vapor Pressure (kPa) |

| 293.15 | 0.008 |

| 298.15 | 0.013 |

| 303.15 | 0.021 |

| 308.15 | 0.033 |

| 313.15 | 0.052 |

| 417.75 | 4.88 |

| 425.65 | 6.78 |

| 433.55 | 9.38 |

| 441.45 | 12.88 |

| 449.35 | 17.58 |

| 457.25 | 23.78 |

| 465.15 | 31.88 |

Experimental Protocols

Determination of Vapor Pressure

The vapor pressure of this compound has been experimentally determined using a combination of gas saturation for ambient temperatures and differential scanning calorimetry (DSC) for elevated temperatures.[4]

Experimental Workflow for Vapor Pressure Determination

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. Alternatively, it can be measured directly using calorimetry. The value reported in the NIST Chemistry WebBook is based on the analysis of vapor pressure data.[5]

Determination of Liquid Heat Capacity

The heat capacity of liquid this compound can be determined experimentally using adiabatic calorimetry or differential scanning calorimetry (DSC).

General Experimental Protocol for Heat Capacity Measurement by Adiabatic Calorimetry:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by measuring the heat required to raise the temperature of a known mass of a standard substance (e.g., water) by a specific amount.

-

Sample Preparation: A known mass of high-purity this compound is placed in the calorimeter vessel.

-

Measurement: A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured.

-

Calculation: The heat capacity of the sample is calculated by subtracting the heat absorbed by the calorimeter from the total heat supplied and dividing by the mass of the sample and the temperature change.

Logical Relationship for Heat Capacity Calculation

Determination of Standard Enthalpy of Formation

The standard enthalpy of formation of this compound would typically be determined by combustion calorimetry.

General Experimental Protocol for Combustion Calorimetry:

-

Sample Encapsulation: A precisely weighed sample of this compound is sealed in a combustible container.

-

Bomb Preparation: The container is placed in a combustion bomb, which is then pressurized with a known excess of pure oxygen.

-

Combustion: The sample is ignited, and the complete combustion reaction occurs.

-

Temperature Measurement: The temperature change of the surrounding water bath in the calorimeter is accurately measured.

-

Analysis of Products: The combustion products are analyzed to ensure complete combustion and to account for any side reactions.

-

Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and P₄O₁₀).

Computational Thermochemistry

Due to the absence of comprehensive experimental data, computational methods provide valuable estimates for the thermodynamic properties of organophosphorus compounds.[6][7] Methods such as G3X, G3X(MP2), and BAC-MP4 are employed to calculate enthalpies of formation.[6][7] Group additivity methods can be used to estimate heat capacities and entropies.[7] While these computational approaches provide useful approximations, it is important to note that their accuracy can vary, and experimental validation remains the gold standard.

Conclusion

This technical guide has summarized the available thermodynamic data for this compound, highlighting both experimentally determined values and the potential for computational estimation where experimental data is lacking. The provided experimental protocols outline the standard methodologies for the determination of key thermodynamic properties. For researchers and professionals in drug development and other scientific fields, this compilation of data and methods serves as a foundational resource for applications involving this compound.

References

- 1. This compound | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 683-08-9 [sigmaaldrich.com]

- 3. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. ThermoML:J. Chem. Eng. Data 2009, 54, 6, 1876-1883 [trc.nist.gov]

- 5. Diethyl methanephosphonate [webbook.nist.gov]

- 6. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Solubility of Diethyl Methylphosphonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl methylphosphonate (B1257008) (DEMP) in various organic solvents. Diethyl methylphosphonate is a versatile organophosphorus compound utilized as a reactant in the synthesis of various molecules, including fluoroalkyl α- and β-aminophosphonates and potential antiviral agents. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document consolidates available qualitative solubility data and presents a detailed experimental protocol for the quantitative determination of DEMP solubility.

Introduction

This compound (CAS No. 683-08-9) is a colorless liquid with a molecular weight of 152.13 g/mol .[1] Its chemical structure, featuring a polar phosphonate (B1237965) group and nonpolar ethyl groups, suggests a nuanced solubility profile across a range of organic solvents. While precise quantitative solubility data is not extensively available in public literature, qualitative assessments indicate its miscibility with water and slight solubility in certain chlorinated and alcoholic solvents.[2][3] This guide aims to bridge the gap in available information by providing a framework for researchers to determine precise solubility parameters.

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃O₃P | [4] |

| Molecular Weight | 152.13 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | [2][3] |

| Density | 1.041 g/mL at 25 °C | [2] |

| Boiling Point | 194 °C | [2] |

| Flash Point | 75 °C (closed cup) | |

| Water Solubility | Miscible | [2][3] |

Qualitative Solubility Data

Based on available technical data sheets, the solubility of this compound in common organic solvents has been qualitatively described. This information is summarized in Table 2. It is important to note that "slightly soluble" can encompass a wide range of concentrations, underscoring the need for quantitative determination for specific applications.

| Solvent | CAS Number | Molecular Formula | Qualitative Solubility | Reference |

| Chloroform | 67-66-3 | CHCl₃ | Slightly Soluble | [2][3] |

| Methanol | 67-56-1 | CH₃OH | Slightly Soluble | [2][3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The following method, based on the equilibrium saturation technique, is recommended for determining the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

-

This compound (≥97% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Calibrated positive displacement pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Glass vials with screw caps

4.2. Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of this compound.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Dispense a known volume (e.g., 5 mL) of the selected organic solvent into a series of glass vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is achieved. The presence of undissolved DEMP at the bottom of the vial after equilibration confirms this.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

After the agitation period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the separation of the undissolved solute.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter.

-

Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

-

Data Calculation:

-

Prepare a calibration curve by analyzing standard solutions of this compound of known concentrations.

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

-

Repeatability:

-

To ensure the reliability of the results, perform the entire experiment in triplicate for each solvent and temperature combination.

-

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary qualitative information and a robust experimental protocol for its determination. By following the outlined procedures, researchers, scientists, and drug development professionals can obtain the precise solubility data required for their specific applications, thereby facilitating process optimization and the development of new synthetic methodologies. The provided workflow and protocol encourage a systematic approach to data generation, contributing to a more comprehensive understanding of the physicochemical properties of this important organophosphorus compound.

References

Hydrolytic Stability of Diethyl Methylphosphonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of diethyl methylphosphonate (B1257008) (DEMP). Due to the limited availability of specific kinetic data for DEMP, this guide also incorporates data from its close structural analog, dimethyl methylphosphonate (DMMP), to provide a broader understanding of the stability of dialkyl methylphosphonates. This document covers key stability data, detailed experimental protocols for hydrolysis studies, and visualizations of the underlying chemical processes.

Core Concepts in Hydrolytic Stability

The hydrolytic stability of an organophosphorus compound such as diethyl methylphosphonate is a critical parameter, influencing its shelf-life, environmental fate, and biological activity. Hydrolysis involves the cleavage of one or both of the ester bonds (P-O-C) by water. The rate of this reaction is significantly influenced by pH, temperature, and the presence of catalysts.

Generally, the hydrolysis of phosphonate (B1237965) esters can proceed through different mechanisms depending on the pH of the solution. Under acidic conditions, the phosphoryl oxygen is protonated, making the phosphorus atom more susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the phosphorus center. The reactivity of phosphonates is also affected by steric hindrance; for instance, bulkier alkyl groups on the ester moiety can decrease the rate of hydrolysis.[1][2]

Quantitative Hydrolysis Data

The following tables summarize the available quantitative data on the hydrolysis of this compound and related compounds.

Table 1: Hydrolysis Data for Diethyl Alkylphosphonates and Related Compounds

| Compound | Conditions | Rate Constant (k) | Half-life (t½) | Reference |

| Diethyl alkylphosphonates | Alkaline (Acetone-water) | Relative rates vary with alkyl group | - | [1] |

| Dimethyl phosphonate (DMP) | pH 4 | - | ~470 hours | [3] |

| Dimethyl phosphonate (DMP) | pH 7 | - | ~3 hours | [3] |

| Dimethyl phosphonate (DMP) | pH 9 | - | < 0.3 hours | [3] |

Table 2: Arrhenius Parameters for the Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water

| Parameter | Value | Reference |

| Activation Energy (Ea) | 90.17 ± 5.68 kJ/mol | [4][5] |

| Pre-exponential Factor (A) | 10^7.51 ± 0.58 s⁻¹ | [4][5] |

Note: This data for DMMP under high temperature and pressure illustrates the temperature dependence of hydrolysis and is presented as an analog for DEMP.

Experimental Protocols

This section outlines detailed methodologies for conducting hydrolytic stability studies of this compound.

Materials and Equipment

-

Reagents: this compound (97% purity or higher), buffer solutions (pH 4, 7, 9), hydrochloric acid, sodium hydroxide, and high-purity water.

-

Equipment: pH meter, constant temperature water bath or incubator, analytical balance, volumetric flasks, pipettes, HPLC or GC-MS system for quantification, and NMR spectrometer for structural confirmation.

General Hydrolysis Study Protocol

-

Buffer Preparation: Prepare buffer solutions of the desired pH values (e.g., 4, 7, and 9) to maintain constant pH throughout the experiment.

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the respective buffer solution to achieve a specific starting concentration.

-

Incubation: Place the sample solutions in a constant temperature environment (e.g., 25°C, 40°C, and 60°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each sample solution.

-

Quenching (if necessary): If the reaction is rapid, it may be necessary to quench the hydrolysis in the withdrawn samples by, for example, adjusting the pH to a neutral value where the reaction is slower.

-

Analysis: Analyze the concentration of the remaining this compound and the formation of its hydrolysis products (ethyl methylphosphonic acid and ethanol) using a validated analytical method such as HPLC or GC-MS.

-

Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the order of the reaction and calculate the hydrolysis rate constant (k) and the half-life (t½).

Analytical Methods for Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the separation and quantification of volatile compounds like this compound and its degradation products.

-

High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile hydrolysis products, often coupled with a UV or mass spectrometric detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ³¹P NMR, is a powerful tool for monitoring the disappearance of the starting phosphonate ester and the appearance of the phosphonic acid product.

Visualizing Hydrolysis Pathways and Experimental Workflow

Signaling Pathways of Hydrolysis

The hydrolysis of this compound can be catalyzed by both acid and base. The following diagram illustrates the general mechanisms.

Caption: Acid and base-catalyzed hydrolysis pathways of this compound.

Experimental Workflow

The logical flow of a typical hydrolytic stability study is depicted below.

Caption: A typical experimental workflow for assessing hydrolytic stability.

Conclusion

The hydrolytic stability of this compound is a crucial characteristic that is highly dependent on environmental conditions, particularly pH and temperature. While specific kinetic data for DEMP is not abundant in publicly available literature, the behavior of its analog, DMMP, suggests that hydrolysis is significantly accelerated at both acidic and alkaline pH, as well as at elevated temperatures. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own stability studies, enabling a thorough understanding and prediction of the hydrolytic fate of this compound in various applications.

References

- 1. mdpi.com [mdpi.com]

- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]